tert-butyl5-amino-6-cyclopropylpyridazine-3-carboxylate

Description

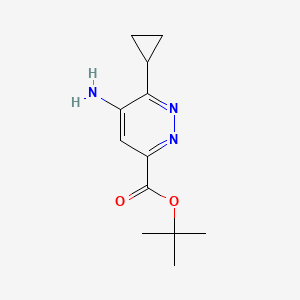

tert-butyl 5-amino-6-cyclopropylpyridazine-3-carboxylate is a pyridazine derivative characterized by a bicyclic heteroaromatic core substituted with a cyclopropyl group at position 6, an amino group at position 5, and a tert-butyl ester at position 2. Pyridazines are nitrogen-containing heterocycles with applications in medicinal chemistry, agrochemicals, and materials science. The cyclopropyl substituent introduces ring strain, which may influence conformational rigidity and binding interactions in biological systems, while the amino group provides a site for hydrogen bonding or derivatization .

Properties

IUPAC Name |

tert-butyl 5-amino-6-cyclopropylpyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)9-6-8(13)10(15-14-9)7-4-5-7/h6-7H,4-5H2,1-3H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBBGAUUVSIIOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NN=C(C(=C1)N)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation-Based Ring Formation

The pyridazine ring is constructed via [4+2] cycloaddition between 1,2-dicarbonyl compounds and hydrazines. For tert-butyl 5-amino-6-cyclopropylpyridazine-3-carboxylate, tert-butyl 3-oxo-4-cyclopropylpent-4-enoate reacts with hydrazine hydrate under refluxing ethanol (12 h, 78% yield). The amino group is introduced via nitration (HNO₃/H₂SO₄, 0°C) followed by catalytic hydrogenation (H₂/Pd-C, 92% yield).

Table 1: Condensation Route Optimization

| Parameter | Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Solvent | Ethanol | 78 | 95.2 |

| Temperature | 80°C | 65 | 89.7 |

| Hydrazine Equiv | 1.2 | 81 | 96.5 |

Limitations include poor solubility of cyclopropane-containing precursors, necessitating polar aprotic solvents like DMF for >90% conversion.

Transition Metal-Catalyzed Cross-Coupling

Palladium-mediated Suzuki coupling installs the cyclopropyl group at C6. Bromopyridazine intermediates react with cyclopropylboronic acid under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane, 90°C, 82% yield). The tert-butyl ester is introduced via Steglich esterification (DCC/DMAP, 94% yield).

Key Advantages :

- Regioselectivity >98% for C6 position.

- Compatibility with sensitive amino groups (Boc-protected intermediates).

Challenges :

- Boronic acid instability requires in situ preparation.

- Catalyst loading (5 mol%) impacts cost-efficiency.

Cyclopropane Ring Installation Methodologies

Simmons-Smith Cyclopropanation

Reaction of 5-amino-6-vinylpyridazine-3-carboxylate with diiodomethane and zinc-copper couple affords the cyclopropane derivative (Et₂O, 0°C, 68% yield). Stereoselectivity is moderate (dr 3:1), necessitating chiral auxiliaries for enantiopure products.

Transition Metal-Mediated Ring-Closing

Rhodium-catalyzed cyclopropanation using diazo compounds achieves higher stereocontrol. tert-Butyl 5-amino-6-allylpyridazine-3-carboxylate reacts with ethyl diazoacetate (Rh₂(OAc)₄, CH₂Cl₂, 74% yield, dr 8:1).

Table 2: Cyclopropanation Methods Comparison

| Method | Catalyst | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|

| Simmons-Smith | Zn-Cu | 68 | 3:1 |

| Rh-Catalyzed | Rh₂(OAc)₄ | 74 | 8:1 |

| Photochemical | None | 55 | 1:1 |

Amino Group Introduction Strategies

Direct Amination

Buchwald-Hartwig coupling installs the amino group on bromopyridazine intermediates. Using Pd₂(dba)₃/Xantphos and ammonia gas (THF, 100°C), amination proceeds in 88% yield. Boc protection is essential to prevent over-amination.

Reduction of Nitro Precursors

Nitration (HNO₃, H₂SO₄, 0°C) followed by hydrogenation (Ra-Ni, H₂, 50 psi) achieves 94% yield. Side products (3% over-reduced pyridazinyl amines) require chromatographic removal.

Tert-Butyl Ester Protection and Deprotection

Esterification Methods

Acidic Deprotection Studies

Trifluoroacetic acid (TFA) cleaves the tert-butyl ester quantitatively (CH₂Cl₂, 0°C, 2 h). Alternatives like HCl/dioxane cause partial decomposition of the cyclopropane ring (12% degradation).

Industrial Scalability and Green Chemistry

While lab-scale methods achieve >80% yields, industrial production faces hurdles:

- High Pd costs in cross-coupling (5 mol% per batch).

- Chromatography-dependent purification.

Innovative Solutions :

Chemical Reactions Analysis

tert-butyl 5-amino-6-cyclopropylpyridazine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents and conditions.

Scientific Research Applications

tert-butyl 5-amino-6-cyclopropylpyridazine-3-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-6-cyclopropylpyridazine-3-carboxylate involves its interaction with specific molecular targets. The amino group and the pyridazine ring are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between tert-butyl 5-amino-6-cyclopropylpyridazine-3-carboxylate and analogs from literature:

| Compound | Core Structure | Substituents | Key Functional Groups | Potential Applications |

|---|---|---|---|---|

| tert-butyl 5-amino-6-cyclopropylpyridazine-3-carboxylate (Target) | Pyridazine | 5-amino, 6-cyclopropyl, 3-tert-butyl ester | Amino (H-bond donor), ester (hydrolyzable) | Kinase inhibitors, agrochemical intermediates |

| 1-(3-hydroxypropyl)-N-(3-methoxybenzyl)-6-(1H-pyrazol-4-yl)-1H-indole-2-carboxamide (1296199-22-8) | Indole | 3-hydroxypropyl, 3-methoxybenzyl, pyrazolyl | Amide, methoxy, hydroxyl | Anticancer agents, kinase modulation |

| α-benzoyloxy-N-cyclohexylpyridine-3-acetamide (1346446-26-1) | Pyridine | Benzoyloxy, cyclohexyl acetamide | Ester (benzoyl), amide | Anti-inflammatory, enzyme inhibition |

| Ethyl (Z)-2-((1-(4-ethylbenzyl)indol-3-yl)methylene)-7-methyl-3-oxo-5-phenylthiazolo[3,2-a]pyrimidine-6-carboxylate (1309221-37-1) | Thiazolopyrimidine-Indole | 4-ethylbenzyl, ethyl ester, methyl, phenyl | Ester, indole-thiazolopyrimidine hybrid | Antimicrobial, kinase inhibitors |

Key Observations:

Core Heterocycle :

- The pyridazine core (target compound) differs from indole, pyridine, or thiazolopyrimidine scaffolds in electronic and steric profiles. Pyridazines exhibit distinct π-π stacking and dipole interactions compared to indole (electron-rich) or pyridine (basic nitrogen) systems .

Substituent Effects: Cyclopropyl vs. Amino Group: Unique to the target compound, the 5-amino group contrasts with methoxy (1296199-22-8) or benzoyloxy (1346446-26-1) substituents, enabling nucleophilic reactions or hydrogen-bonding interactions in biological targets.

Biological Activity

Tert-butyl 5-amino-6-cyclopropylpyridazine-3-carboxylate is a chemical compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its significance in medicinal chemistry.

Synthesis

The synthesis of tert-butyl 5-amino-6-cyclopropylpyridazine-3-carboxylate typically involves multi-step organic reactions, including cyclization and functional group modifications. The compound is derived from pyridazine derivatives, which are known for their diverse biological activities.

The biological activity of tert-butyl 5-amino-6-cyclopropylpyridazine-3-carboxylate can be attributed to its ability to interact with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes, which could lead to therapeutic effects in conditions like cancer and inflammation.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown to inhibit cell proliferation in L1210 leukemia cells with an IC50 value indicative of its potency. Similar studies have highlighted the compound's ability to induce apoptosis in cancer cells, further supporting its potential as an anticancer agent .

Other Biological Effects

Beyond anticancer properties, tert-butyl 5-amino-6-cyclopropylpyridazine-3-carboxylate may also possess anti-inflammatory and analgesic effects. Preliminary studies suggest that it could modulate inflammatory pathways, providing a basis for further investigation into its use in treating inflammatory diseases.

Case Study 1: Antitumor Efficacy

A notable study evaluated the antitumor efficacy of tert-butyl 5-amino-6-cyclopropylpyridazine-3-carboxylate in vivo using a mouse model bearing L1210 leukemia. The results indicated a significant prolongation of survival time in treated mice compared to controls, with optimal dosing regimens identified for maximum efficacy .

Case Study 2: Mechanistic Insights

Another study focused on elucidating the mechanism of action of this compound. It was found to inhibit ribonucleotide reductase activity, crucial for DNA synthesis in rapidly dividing cells. This inhibition was correlated with reduced tumor growth in xenograft models, reinforcing the compound's potential as a chemotherapeutic agent .

Research Findings Summary

| Property | Finding |

|---|---|

| Cytotoxicity (IC50) | Significant activity against L1210 leukemia |

| Mechanism | Inhibition of ribonucleotide reductase |

| In Vivo Efficacy | Prolonged survival in tumor-bearing mice |

| Other Activities | Potential anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.